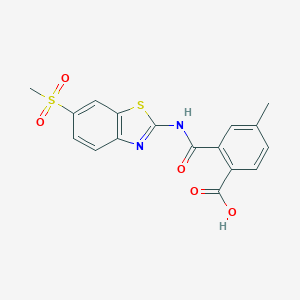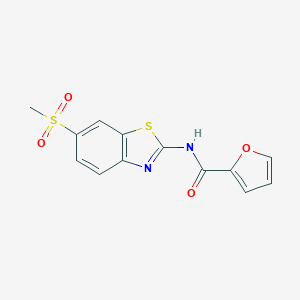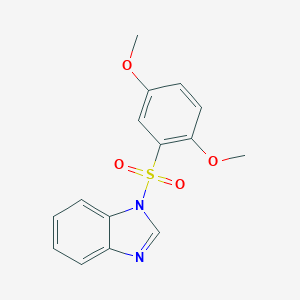![molecular formula C18H20N2O3S B344921 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 398996-79-7](/img/structure/B344921.png)
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole, also known as K777, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. K777 has been shown to inhibit the activity of several enzymes, including acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase, which are involved in lipid metabolism.
Mécanisme D'action
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole involves the inhibition of several enzymes involved in lipid metabolism, including acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase. By inhibiting these enzymes, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole reduces the synthesis and storage of fatty acids and triglycerides, which are essential for the growth and proliferation of cancer cells and the replication of viruses. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole also activates AMP-activated protein kinase, which is involved in regulating cellular energy metabolism and has been shown to have anti-tumor and anti-viral activity.
Biochemical and Physiological Effects:
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to have several biochemical and physiological effects, including the inhibition of lipid synthesis and storage, the activation of AMP-activated protein kinase, and the reduction of inflammation. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has also been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes. In cancer research, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to inhibit the growth of several cancer cell lines, induce cell cycle arrest and apoptosis, and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole in lab experiments is its specificity for lipid metabolism enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole is also relatively easy to synthesize and has been shown to have good stability under physiological conditions. However, one limitation of using 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole also has relatively low potency compared to other lipid metabolism inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole research, including the development of more potent analogs with improved solubility and bioavailability, the investigation of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole's potential as an anti-cancer and anti-viral agent in clinical trials, and the exploration of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole's potential in metabolic disorders such as obesity and type 2 diabetes. Additionally, the identification of new targets for 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole inhibition and the elucidation of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole's mechanism of action may lead to the development of new therapeutic strategies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-isopropyl-2-methoxy-4-methylphenylsulfonyl chloride, which is then reacted with 1H-benzo[d]imidazole in the presence of a base to yield 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to have potential therapeutic applications in several areas, including cancer, metabolic disorders, and infectious diseases. In cancer research, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has also been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus. In metabolic disorders, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBIIVGANGUIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

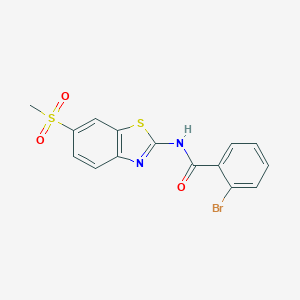
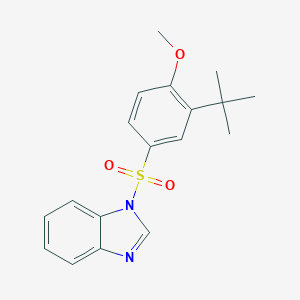
![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)
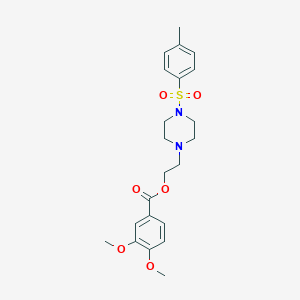

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
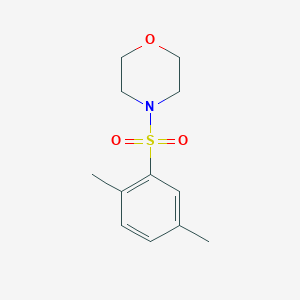
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
